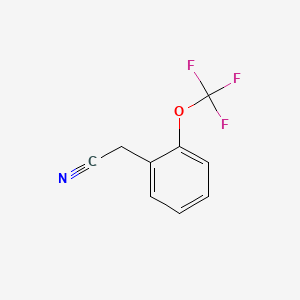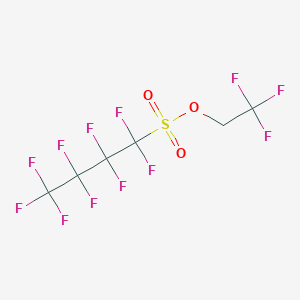
2-(三氟甲氧基)苯乙腈
描述
2-(Trifluoromethoxy)phenylacetonitrile is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further linked to an acetonitrile group. This structure is of interest due to the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related trifluoromethyl compounds has been explored in various studies. For instance, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, providing a pathway to synthesize complex aromatic compounds, which could potentially be adapted for the synthesis of 2-(trifluoromethoxy)phenylacetonitrile . Additionally, the conversion of phenylacetic acids to phenylacetonitriles using bis(2-methoxyethyl)aminosulfur trifluoride has been reported, which might offer a direct method for synthesizing the compound of interest . Moreover, the synthesis of α-(trifluoromethyl)phenylacetonitrile has been achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone, suggesting a possible synthetic route for the target molecule .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and MS/MS have been employed to characterize compounds with structural similarities to 2-(trifluoromethoxy)phenylacetonitrile. For example, the structure of a trimeric impurity of a related compound was elucidated using NMR and MS/MS . In another study, DFT calculations were used to perform a detailed interpretation of the FT-IR and FT-Raman spectra of 2-(trifluoromethyl)phenylacetonitrile, which could be analogous to the analysis required for 2-(trifluoromethoxy)phenylacetonitrile .
Chemical Reactions Analysis
The reactivity of trifluoromethylated compounds has been investigated, revealing some unexpected behaviors. For instance, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile exhibited uncommon reactivity, leading to the formation of a trimeric compound . This suggests that 2-(trifluoromethoxy)phenylacetonitrile could also exhibit unique reactivity patterns that merit further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. The HOMO-LUMO energy gap, as determined by DFT calculations, provides insight into the charge transfer interactions within the molecule, which are relevant for understanding the reactivity and stability of 2-(trifluoromethoxy)phenylacetonitrile . The solvation of trifluoromethanesulfonates by their conjugate acid in different solvents has been studied, which could inform the solubility and reactivity of related compounds in various media .
科学研究应用
反应性和表征
- 2-(三氟甲氧基)苯乙腈表现出独特的反应性,例如失去氟原子,导致三聚化合物的形成。通过核磁共振和质谱/质谱研究,已经对这种反应性进行了表征,揭示了一种前所未见的作用机制 (Stazi et al., 2010)。
合成应用
- 它在三氟甲氧基化反应中发挥着至关重要的作用。例如,它用于生成三氟甲氧基负离子以替代活化溴化物,导致脂肪族三氟甲基醚的形成 (Marrec et al., 2010)。
光谱研究
- 该化合物已经通过傅里叶变换红外(FT-IR)和傅里叶变换拉曼(FT-Raman)光谱学进行了广泛研究。这些研究提供了关于分子的结构和电子性质,包括电荷转移相互作用的见解 (Padmavathy & Seshadri, 2019)。
催化和合成化学
- 它用于不对称银催化的烯烃间溴三氟甲氧基化反应,这是制药和农药中的重要过程,由于三氟甲氧基团的强电子吸引性和高亲脂性 (Guo et al., 2017)。
化学转化和反应
- 该化合物参与了新颖的化学转化,例如炔基腈的化学选择性环化,这在有机合成中具有重要意义 (Huang et al., 2012)。
安全和危害
“2-(Trifluoromethoxy)phenylacetonitrile” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKWCWVMUBCXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380472 | |
| Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)phenylacetonitrile | |
CAS RN |
137218-25-8 | |
| Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)









